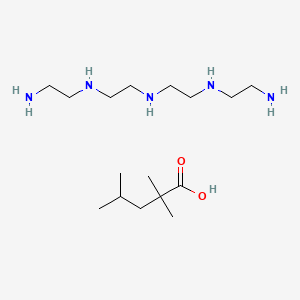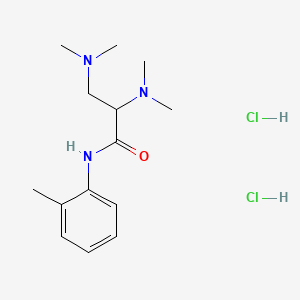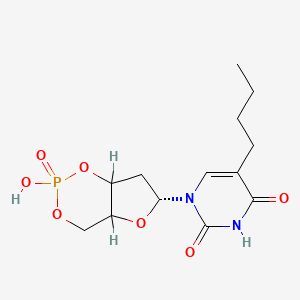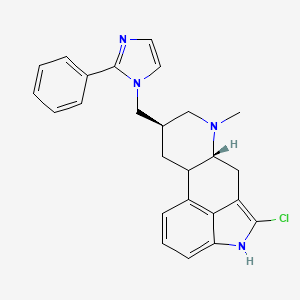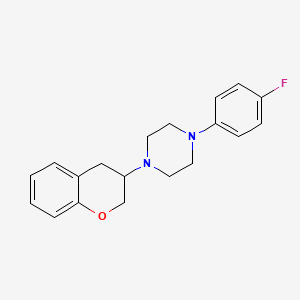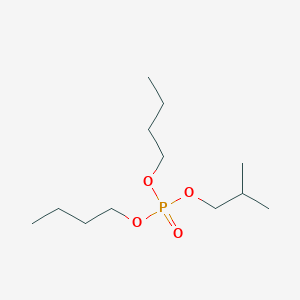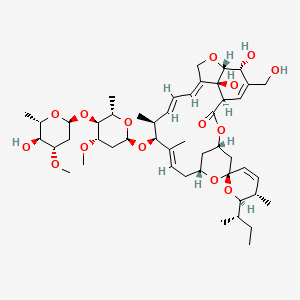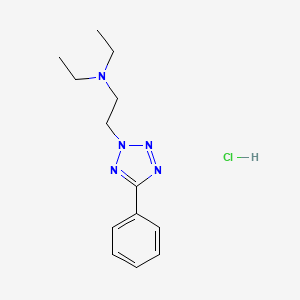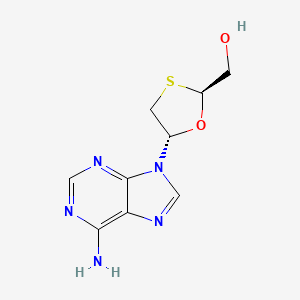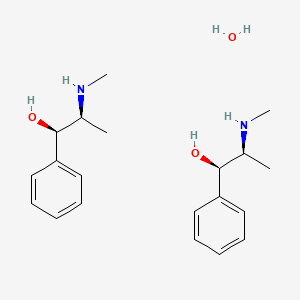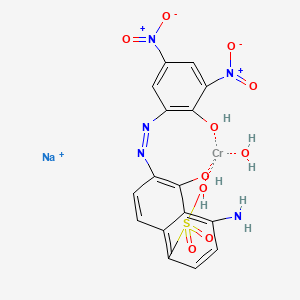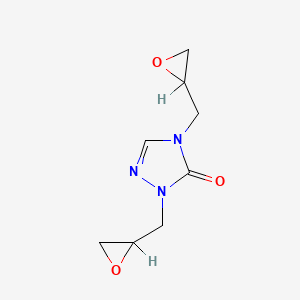
2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features two oxiranylmethyl groups attached to a triazole ring, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a triazole derivative with an epoxide compound in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions could lead to the formation of different derivatives.
Substitution: The oxiranylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Possible applications in the treatment of diseases, depending on its biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with various applications.
Epoxytriazoles: Compounds with similar structures but different substituents.
Triazole Derivatives: A broad class of compounds with diverse chemical and biological properties.
Uniqueness
2,4-Dihydro-2,4-bis(oxiranylmethyl)-3H-1,2,4-triazol-3-one is unique due to the presence of two oxiranylmethyl groups, which may impart distinct reactivity and properties compared to other triazole derivatives.
Propriétés
Numéro CAS |
86548-94-9 |
|---|---|
Formule moléculaire |
C8H11N3O3 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
2,4-bis(oxiran-2-ylmethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C8H11N3O3/c12-8-10(1-6-3-13-6)5-9-11(8)2-7-4-14-7/h5-7H,1-4H2 |
Clé InChI |
QMLOOUWMWCKWPL-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CN2C=NN(C2=O)CC3CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


